4-Hydroxy-3-nitro-1,5-naphthyridine
Overview
Description
4-Hydroxy-3-nitro-1,5-naphthyridine is a chemical compound with the molecular formula C8H5N3O3 . It has a molecular weight of 191.14 . This compound is used in laboratory chemicals .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, including this compound, has been covered in various studies . These studies present strategies related to the synthesis of 1,5-naphthyridines, followed by the reactivity of these compounds with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C8H5N3O3 . Further analysis of its structure can be found in various studies .Chemical Reactions Analysis
1,5-naphthyridine derivatives, including this compound, exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (191.14) and molecular formula (C8H5N3O3) . More detailed information about its physical and chemical properties can be found in various resources .Scientific Research Applications
Antiplatelet Activity
4-Hydroxy-3-nitro-1,5-naphthyridine derivatives demonstrate significant applications in the study of antiplatelet activity. For instance, Ferrarini et al. (1997) synthesized several 1,8-naphthyridine derivatives, including hydroxy and hydroxy nitro derivatives, and evaluated their ability to inhibit human platelet aggregation. This study found that specific compounds exhibited notable antiplatelet activity, highlighting the potential medical applications of these compounds in treating conditions related to blood clotting and cardiovascular diseases (Ferrarini et al., 1997).
Vicarious Nucleophilic Substitution
The research by Grzegożek et al. (1991) involved 3-nitro-1,5-naphthyridine and its derivatives reacting with the carbanion of chloromethyl phenyl sulfone, leading to hydrogen-substitution products at position 4. This study highlights the compound's role in vicarious nucleophilic substitution reactions, a crucial area in organic chemistry that assists in understanding the behavior of complex molecules (Grzegożek et al., 1991).
Amination Methods
The compound has been used extensively in the study of amination methods. Woźniak et al. (2010) described a process where 3-nitro-2-X-1,5-naphthyridines were aminated to produce 4-amino-3-nitro-2-X-1,5-naphthyridines. This research contributes significantly to the field of synthetic chemistry, providing new methods for aminating naphthyridines, which are important in various chemical syntheses (Woźniak et al., 2010).
Antibacterial Activity
Studies on the antibacterial activity of naphthyridine derivatives also involve this compound. Hirao et al. (1973) synthesized derivatives of 1,8-naphthyridine that demonstrated broad spectra of antibacterial activity. This implies potential applications in developing new antibacterial agents (Hirao et al., 1973).
Picric Acid Detection
The compound has applications in sensing and detection technologies. Chahal and Sankar (2015) utilized 1,8-naphthyridine-based sensors for detecting nitroaromatics such as picric acid. These findings are crucial for environmental monitoring and security applications, demonstrating the compound's utility in developing sensitive and specific detection methodologies (Chahal & Sankar, 2015).
Safety and Hazards
4-Hydroxy-3-nitro-1,5-naphthyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its mist, gas, or vapors, and avoid contacting it with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended .
Properties
IUPAC Name |
3-nitro-1H-1,5-naphthyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-8-6(11(13)14)4-10-5-2-1-3-9-7(5)8/h1-4H,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZZDZZOBAZEPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C(=CN2)[N+](=O)[O-])N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50612718 | |
Record name | 3-Nitro-1,5-naphthyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50612718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85938-78-9 | |
Record name | 3-Nitro-1,5-naphthyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50612718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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